![molecular formula C18H23N5O2S B2880584 N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899741-34-5](/img/structure/B2880584.png)
N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and other organic molecules . For instance, Dimethylaminopropylamine (DMAPA), a related compound, is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Chemical Reactions Analysis
The chemical reactions involving such a compound would likely depend on the specific functional groups present in the molecule. For example, the amine group might participate in acid-base reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, Dimethylaminopropylamine, a related compound, is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .Aplicaciones Científicas De Investigación
Drug Delivery Systems
F2780-0023: has properties that make it suitable for use in drug delivery systems. Its structure allows it to be used in the synthesis of self-healing pH-responsive hydrogels . These hydrogels can respond to changes in pH, making them ideal for targeted drug release in environments with varying pH levels, such as different parts of the human gastrointestinal tract.
Gene Delivery Vectors
The compound’s ability to complex with nucleic acids facilitates its use as a gene delivery vector . This application is crucial in gene therapy, where delivering genetic material into cells can treat diseases at a molecular level.
CO2 Capture and Sensing
Poly(N-[3-(dimethylamino)propyl] methacrylamide), a polymer derived from the compound, shows promise in CO2 capture and sensing . This application is significant in environmental monitoring and control systems where CO2 levels need to be regulated.
Stimuli-Responsive Materials
The compound is used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers . These stimuli-responsive materials have applications in smart drug delivery systems that release medication in response to specific biological triggers.
Synthesis of Thermo- and pH-Responsive Polymers
Research indicates that polymers synthesized from this compound exhibit thermo- and pH-responsive behavior . Such polymers can be used in various fields, including biotechnology and materials science, for creating smart materials that change properties with temperature and pH.
Electrical Response Materials
The electrical response of polymers derived from F2780-0023 to CO2 over long exposure periods has been studied . This property is useful in developing sensors that can consistently measure CO2 concentrations over time, which is beneficial for applications in air quality monitoring and industrial processes.
Mecanismo De Acción
Mode of Action
Given its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It is possible that the compound could influence a variety of pathways depending on its targets .
Pharmacokinetics
Its water solubility suggested by the presence of the dimethylamino group may influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound’s dimethylamino group could potentially make it sensitive to changes in pH . More research is needed to understand these effects .
Safety and Hazards
Direcciones Futuras
The future directions for research and development involving such a compound would likely depend on its specific applications and properties. For instance, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-22(2)10-6-9-19-17(24)18(25)20-16-14-11-26-12-15(14)21-23(16)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISUPGQRVWCITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

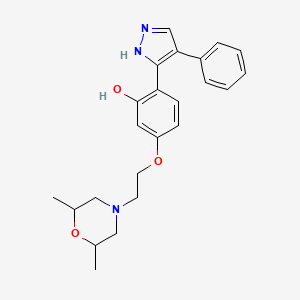
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2880504.png)
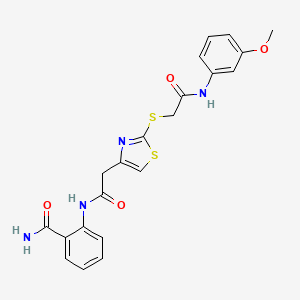
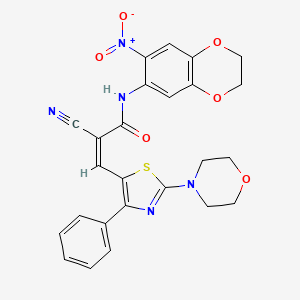
![1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880508.png)

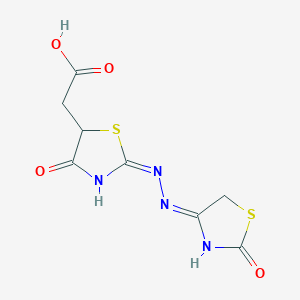



![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)
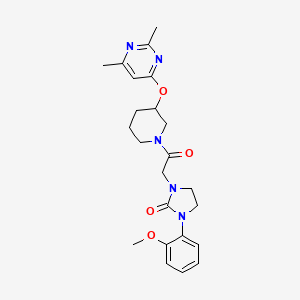

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)